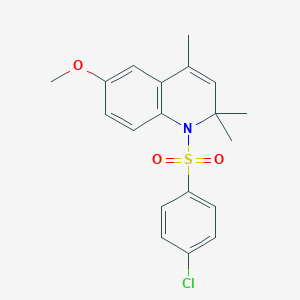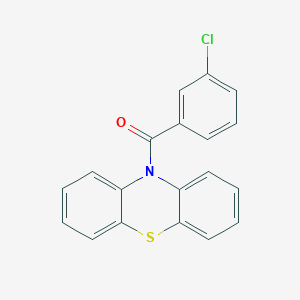![molecular formula C13H11F5O4 B415887 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid CAS No. 303133-78-0](/img/structure/B415887.png)
2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) and Gas Sorption
2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid and related compounds are integral in constructing Metal-Organic Frameworks (MOFs), known for their potential in gas storage, separation, and catalysis. For instance, MOFs synthesized using pentacarboxylic acid ligands exhibit remarkable CO2 over CH4 selectivity due to their porous structure and uncoordinated carboxylate groups, indicating their utility in CO2 capture and storage applications (Yang-Tian Yan et al., 2016).
Intermolecular Interactions and Structural Analysis
The structural analysis of carboxylic acids, including derivatives of benzoic acid, reveals the existence of specific intermolecular interactions and hydrogen bonds, essential for understanding molecular and crystalline states. These interactions influence the stability and behavior of compounds in various environments, crucial for designing pharmaceuticals and materials (A. Baev, 2012).
Catalysis and Chemical Reactions
Certain derivatives of benzoic acid are utilized as catalysts in chemical reactions. For example, indium-based MOFs have been used as recyclable Lewis acid catalysts for acetalization of aldehydes, demonstrating the potential of benzoic acid derivatives in catalyzing organic transformations (F. Gándara et al., 2008).
Photophysical Properties
Derivatives of benzoic acid are studied for their photophysical properties, such as in lanthanide-based coordination polymers assembled from benzoic acid derivatives. These materials exhibit unique luminescence efficiencies, making them suitable for optical and electronic applications (S. Sivakumar et al., 2011).
Environmental Applications
Benzoic acid derivatives have been investigated for environmental applications, such as the purification of water using titanium dioxide suspensions under UV light, highlighting the potential of these compounds in photocatalytic degradation of pollutants (R. W. Matthews, 1990).
Propriétés
IUPAC Name |
2-(4,4,5,5,5-pentafluoropentoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F5O4/c14-12(15,13(16,17)18)6-3-7-22-11(21)9-5-2-1-4-8(9)10(19)20/h1-2,4-5H,3,6-7H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGIEAZBRIUEFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

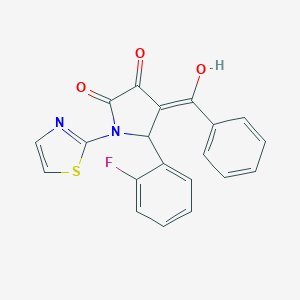
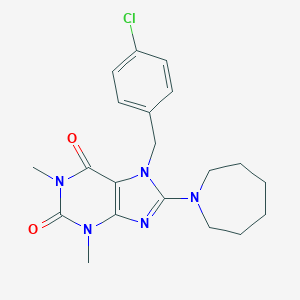
![1-benzyl-8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415812.png)
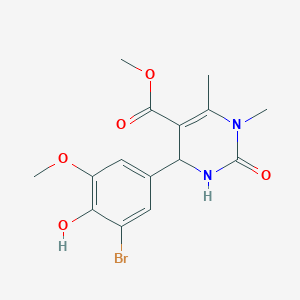

![2-{[5-(3-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415819.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B415820.png)

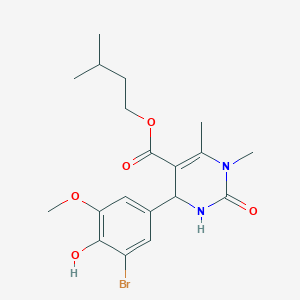
![ethyl 7-methyl-3-oxo-5-phenyl-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415825.png)
![1-[(4-Bromophenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B415826.png)
